molecular formula C15H10Cl2N2O2S B3058703 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 912761-75-2

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B3058703
CAS RN: 912761-75-2
M. Wt: 353.2 g/mol
InChI Key: SBRQIUMYEPJKSP-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide, also known as DBM, is a small molecule that has been extensively studied for its potential therapeutic applications. DBM is a benzothiazole derivative that has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is not fully understood, but it has been shown to interact with various molecular targets. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to the inhibition of cancer cell proliferation. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation. NF-κB inhibition by N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide leads to the downregulation of pro-inflammatory cytokines, leading to the inhibition of inflammation. In addition, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant enzymes and the reduction of oxidative stress in the brain.
Biochemical and Physiological Effects:
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to possess various biochemical and physiological effects. In cancer cells, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. Inflammatory cells, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In the brain, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to reduce oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It has been extensively studied, and its mechanism of action is well understood. However, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide also has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. In addition, its toxicity profile is not well understood, and further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide research. One direction is to optimize its synthesis method to improve its yield and purity. Another direction is to study its pharmacokinetics and toxicity profile in vivo to determine its safety and efficacy. Furthermore, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can be used as a lead compound for the development of novel anti-cancer, anti-inflammatory, and neuroprotective agents. Finally, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can be used in combination with other drugs to enhance their therapeutic effects.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer properties by inhibiting the proliferation and inducing apoptosis of cancer cells. N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-8(3-5-9)14(20)19-15-18-12-10(16)6-7-11(17)13(12)22-15/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRQIUMYEPJKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219203
Record name N-(4,7-Dichloro-2-benzothiazolyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

912761-75-2
Record name N-(4,7-Dichloro-2-benzothiazolyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4,7-Dichloro-2-benzothiazolyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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